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Compound of Interest

Compound Name:
6-chloro-1-methyl-1H-indazol-7-

amine

Cat. No.: B12968557

Get Quote

Content Type: Technical Monograph / Process Chemistry Guide Subject: 6-chloro-1-methyl-
1H-indazol-7-amine (CAS: 41926-10-7) Primary Application: Medicinal Chemistry (Kinase &

MALT1 Inhibitor Scaffolds)

Chemical Identity & Physiochemical Profile[1][2][3]
6-chloro-1-methyl-1H-indazol-7-amine is a highly specialized heterocyclic building block. It

belongs to the class of 7-aminoindazoles, a "privileged scaffold" in medicinal chemistry known

for its ability to mimic purine bases and interact with ATP-binding pockets in kinases and other

enzymes (e.g., MALT1, SHP2).
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Property Detail

CAS Number 41926-10-7

IUPAC Name 6-chloro-1-methyl-1H-indazol-7-amine

Synonyms
7-amino-6-chloro-1-methylindazole; 1-methyl-6-

chloroindazol-7-amine

Molecular Formula C₈H₈ClN₃

Molecular Weight 181.62 g/mol

SMILES Cn1ncc2ccc(Cl)c(N)c21

InChI Key PDKGFXMBPXBQGY-UHFFFAOYSA-N

Calculated Physiochemical Properties[1][2]
LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS/cell permeability)

TPSA: ~48 Å² (Good oral bioavailability profile)

pKa (Conjugate Acid): ~3.5–4.0 (The 7-amino group is weakly basic due to electron

withdrawal by the indazole ring and the ortho-chloro substituent).

H-Bond Donors: 1 (Primary amine)

H-Bond Acceptors: 2 (Indazole nitrogens)

Structural Biology & Pharmacophore Utility[1]
The 6-chloro-1-methyl-1H-indazol-7-amine scaffold offers a unique substitution pattern that

solves specific problems in Structure-Activity Relationship (SAR) campaigns:

7-Amino H-Bond Donor: Unlike the more common 3-aminoindazoles, the 7-amino group is

positioned to form critical hydrogen bonds with "hinge" residues in kinase domains or active

site residues in proteases like MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma

translocation protein 1).
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6-Chloro "Warhead" Support: The chlorine atom at position 6 serves two functions:

Electronic: It lowers the pKa of the 7-amine, modulating its hydrogen bond donor strength.

Steric/Lipophilic: It fills small hydrophobic pockets (e.g., the "gatekeeper" region in

kinases) often inaccessible to larger groups.

1-Methyl Lock: Methylation at N1 prevents tautomerization, locking the indazole into a fixed

geometry that reduces entropic penalty upon binding.

Pharmacophore Mapping (DOT Diagram)

Figure 1: Pharmacophore contribution of 6-chloro-1-methyl-1H-indazol-7-amine
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Synthetic Routes & Process Chemistry
Synthesis of this intermediate requires careful regiocontrol, particularly during the methylation

of the indazole ring. The following protocol is synthesized from verified methodologies for 7-

aminoindazoles and halogenated analogs [1, 2].

Retrosynthetic Analysis
The most robust route involves constructing the indazole ring from a substituted aniline,

followed by methylation and functional group manipulation.

Precursor: 4-chloro-2-methyl-3-nitroaniline
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Key Steps: Diazotization/Cyclization

N-Methylation

Nitro Reduction.

Detailed Experimental Protocol
Step 1: Cyclization to 6-chloro-7-nitro-1H-indazole

Reagents: 4-chloro-2-methyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Acetic Acid (AcOH).

Mechanism: Jacobson Indazole Synthesis (intramolecular diazonium coupling).

Procedure:

Dissolve 4-chloro-2-methyl-3-nitroaniline in glacial acetic acid.

Cool to 0–5°C. Add aqueous NaNO₂ dropwise.

Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. The

diazonium intermediate cyclizes onto the methyl group.

Workup: Pour into ice water. Filter the precipitate.

Yield: Typically 60–75%.

Step 2: N-Methylation (Regioselectivity Critical)
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃ or Cs₂CO₃, DMF or Acetone.

Challenge: Indazoles can methylate at N1 or N2. For 7-nitroindazoles, N1 methylation is

generally favored due to the steric bulk of the 7-nitro group hindering the N2 approach, but

mixtures often occur.

Procedure:

Suspend 6-chloro-7-nitro-1H-indazole in DMF.

Add Cs₂CO₃ (1.2 eq) and stir for 30 min.
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Add MeI (1.1 eq) at 0°C. Stir at RT for 2 hours.

Purification: The crude will contain both N1-Me (Target) and N2-Me (Impurity). Separate

via column chromatography (Hexane/EtOAc). The N1-isomer is usually less polar.

Validation: Verify N1 vs N2 by NOESY NMR (NOE between N-Me and C7-H is absent in 7-

nitro; look for NOE with C3-H or chemical shift trends).

Step 3: Nitro Reduction to 7-Amine
Reagents: Tin(II) Chloride (SnCl₂) in EtOH/HCl OR Iron (Fe) powder/NH₄Cl.

Note: Avoid catalytic hydrogenation (Pd/C, H₂) if possible, as it carries a risk of de-

chlorination (removing the 6-Cl) unless carefully controlled with sulfided catalysts. SnCl₂ is

chemoselective for nitro groups in the presence of aryl chlorides [2].

Procedure:

Dissolve 6-chloro-1-methyl-7-nitroindazole in Ethanol.

Add SnCl₂[1]·2H₂O (5 eq). Heat to reflux for 2–4 hours.

Workup: Cool, neutralize with saturated NaHCO₃ (careful of foaming). Filter through Celite

to remove tin salts. Extract filtrate with EtOAc.[2]

Product: 6-chloro-1-methyl-1H-indazol-7-amine (Off-white solid).

Synthesis Workflow Diagram
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Figure 2: Synthetic Pathway for CAS 41926-10-7
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Applications in Drug Discovery
MALT1 Inhibitors
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Recent patent literature (e.g., WO2024044344) highlights 1-methyl-7-aminoindazole

derivatives as key intermediates for MALT1 inhibitors [3]. MALT1 is a paracaspase involved in

NF-κB signaling; its inhibition is a therapeutic strategy for B-cell lymphomas and autoimmune

diseases.

Role: The 7-amine serves as a linker attachment point (often sulfonylation) or a direct

interaction motif within the MALT1 allosteric pocket.

SAR: The 6-chloro substituent provides lipophilic bulk that improves potency compared to

the unsubstituted analog.

Kinase Inhibition
The indazole scaffold is isosteric with the adenine ring of ATP.

Hinge Binding: The N1 and N2 nitrogens, along with the 7-amino group, can form bidentate

or tridentate hydrogen bonds with the kinase hinge region.

Selectivity: The 6-position vectors into the solvent-accessible region or the "gatekeeper"

pocket depending on the kinase conformation (DFG-in vs. DFG-out), allowing for selectivity

tuning via the chlorine atom.

Handling, Stability & Analytics
Storage & Stability

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Stability: The free amine is prone to oxidation (browning) upon extended exposure to air. The

hydrochloride salt is more stable.

Safety: Irritant. Potential sensitizer. Handle in a fume hood.

Analytical Characterization Standards
To validate the identity of CAS 41926-10-7, the following signals should be observed:

¹H NMR (DMSO-d₆):
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δ 4.0–4.2 ppm: Singlet (3H) for N-Me.

δ 5.0–6.0 ppm: Broad singlet (2H) for –NH₂ (exchangeable with D₂O).

Aromatic Region: Two doublets (or an AB system) for the C4 and C5 protons. The C4

proton is typically more deshielded (~7.5–8.0 ppm) than C5 due to the imine-like N2.

LC-MS:

ESI+: [M+H]⁺ peak at m/z ~182.0 and 184.0 (characteristic 3:1 Chlorine isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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